molecular formula C17H14N2O5 B5788403 (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5788403
M. Wt: 326.30 g/mol
InChI Key: NZFOXGFNFBKIAQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a benzodioxole moiety, a nitrophenyl group, and a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Nitration of Benzene:

    Amide Formation: The final step involves the coupling of the benzodioxole and nitrophenyl groups with a propenamide linkage. This can be done using reagents such as carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Reduction: Formation of amines.

    Oxidation: Formation of oxides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to understand its interaction with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It is a candidate for drug development due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.

Uniqueness

(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical and biological interactions.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(8-6-13-3-1-2-4-14(13)19(21)22)18-10-12-5-7-15-16(9-12)24-11-23-15/h1-9H,10-11H2,(H,18,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFOXGFNFBKIAQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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